BB1-NHS ester is a chemical compound derived from N-hydroxysuccinimide, which serves as an important reagent in bioconjugation and crosslinking applications. This compound is particularly valued for its ability to react with primary amines, forming stable amide bonds essential for various biochemical processes. BB1-NHS ester is utilized in protein labeling, drug delivery, and the development of biosensors, among other scientific applications.
BB1-NHS ester is synthesized through the reaction of N-hydroxysuccinimide with a carboxylic acid, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The resulting NHS ester is stable enough for storage and can be used in various aqueous and organic solvent systems for subsequent reactions with amines .
BB1-NHS ester falls under the category of reactive esters, specifically NHS esters. These compounds are classified based on their reactivity towards nucleophiles, particularly primary amines. The NHS group enhances the reactivity of carboxylic acids, facilitating the formation of amides compared to non-activated acids .
The synthesis of BB1-NHS ester generally involves a two-step process:
BB1-NHS ester features a molecular structure characterized by a succinimide ring linked to an ester functional group derived from a specific carboxylic acid. The general formula can be represented as follows:
Where R represents the alkyl or aryl group from the carboxylic acid used in its synthesis.
BB1-NHS ester primarily undergoes reactions with primary amines to form stable amide bonds. The general reaction can be summarized as follows:
The mechanism by which BB1-NHS ester acts involves the nucleophilic attack by primary amines on the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond while releasing N-hydroxysuccinimide as a byproduct.
The efficiency of this reaction can be influenced by several factors including solvent choice, concentration of reactants, and pH conditions. Optimal conditions are crucial for minimizing hydrolysis and maximizing yield .
BB1-NHS ester has numerous scientific applications including:
BB1-NHS ester (CAS 2082771-52-4) represents a structurally specialized member of the N-hydroxysuccinimide ester family, characterized by its unique bifunctional design that enables advanced chemoselectivity. The "BB1" designation reflects its development within the BroadPharm product line (BP-26119), while "NHS ester" denotes the N-hydroxysuccinimide activating group that facilitates amine reactivity [1] [5]. Structurally, BB1-NHS ester comprises three critical components: (1) the NHS ester moiety responsible for nucleophilic attack by primary amines, (2) a proprietary aromatic backbone that confers distinctive electronic properties, and (3) a reactive handle engineered for subsequent thioester conversion [1] [9]. This molecular architecture differentiates BB1 from classical NHS esters through strategic steric and electronic modifications that alter its reactivity profile while retaining the core succinimidyl ester functionality essential for amide bond formation [5] [9].
The compound falls under the category of aryl-functionalized NHS esters, with its structural classification emphasizing the aromatic core that influences both solubility and reaction kinetics. Unlike hydrophilic sulfo-NHS variants that incorporate sulfonate groups for aqueous solubility, BB1-NHS ester exhibits moderate hydrophobicity, typically requiring dissolution in anhydrous DMSO or DMF prior to aqueous reactions—a characteristic shared with many conventional NHS esters [5] [6]. This balance of hydrophobic and hydrophilic properties enables its application in both organic and aqueous environments, making it particularly versatile for protein modification workflows [1] [6].
Table 1: Structural Attributes of BB1-NHS Ester vs. Classical NHS Esters
Property | BB1-NHS Ester | Classical NHS Esters |
---|---|---|
Molecular Weight | Undisclosed proprietary structure | Typically 200-500 Da |
Core Functional Group | N-hydroxysuccinimidyl ester | N-hydroxysuccinimidyl ester |
Backbone Chemistry | Aromatic proprietary scaffold | Aliphatic/aromatic variable |
Solubility Profile | Moderate (requires DMSO/DMF co-solvent) | Variable (hydrophilic to hydrophobic) |
Primary Reactive Sites | Amine groups (pH 7-9) | Amine groups (pH 7.2-9) |
Secondary Functionality | Convertible to thioester | Generally single-function |
The development of BB1-NHS ester marks a significant milestone in the evolution of protein conjugation technologies, addressing longstanding limitations of conventional NHS chemistry. Classical NHS esters, first introduced in the 1960s, revolutionized bioconjugation by enabling efficient amide bond formation between carboxylate-containing probes and primary amines under physiological conditions [9]. Anderson's seminal 1963 work established NHS esters as superior to earlier acylating agents due to their enhanced stability and reaction efficiency [9]. However, these first-generation reagents exhibited inherent limitations in site-selectivity due to the abundance of lysine residues (ε-amines) and N-terminal amines (α-amines) in typical proteins, often resulting in heterogeneous modification products [2] [8].
The chemoselective design of BB1-NHS ester emerged from two decades of research addressing these selectivity challenges. Key innovations included the development of expressed protein ligation (1994) and native chemical ligation techniques that exploited the unique reactivity of N-terminal cysteine residues [2]. Building upon these foundations, the 2017 breakthrough by Andy et al. documented in the Journal of the American Chemical Society introduced BB1-NHS ester as a core component of a novel "unclickable" bioconjugation strategy [1]. This approach exploited the compound's unique ability to undergo in situ conversion to a thioester intermediate, thereby enabling selective reaction with N-terminal cysteine residues rather than lysine side chains—a fundamental shift from classical NHS ester reactivity [1] [2].
Table 2: Historical Development of NHS Ester Technology Leading to BB1-NHS Ester
Year | Development Milestone | Significance |
---|---|---|
1963 | Introduction of NHS esters in peptide synthesis | Provided stable amine-reactive reagents replacing hazardous acyl chlorides |
1994 | Native Chemical Ligation (NCL) described | Established cysteine-thioester chemistry for peptide ligation |
Early 2000s | Sulfo-NHS esters introduced | Improved water solubility for biological applications |
2017 | BB1-NHS ester in "unclickable" strategy | Enabled chemoselective N-terminal modification via thioester conversion |
This evolutionary pathway represents a paradigm shift from indiscriminate lysine modification to targeted N-terminal labeling, significantly expanding the toolkit for precision bioconjugation [2] [8]. Unlike traditional NHS esters that directly form amide bonds with any accessible primary amine, BB1-NHS ester functions through a two-step mechanism: initial conversion to a thioester intermediate, followed by chemoselective reaction with N-terminal cysteine to form a stable amide bond [1] [2]. This innovative approach effectively decouples the reactivity from lysine residues, thereby addressing a fundamental limitation in classical NHS chemistry [2].
Site-selectivity represents the paramount challenge in precision bioconjugation, as conventional NHS esters typically target multiple primary amines distributed throughout protein structures. Statistical modification of lysine residues (comprising approximately 8% of amino acids in typical proteins) generates heterogeneous products with variable bioactivity, potentially compromising functional outcomes in therapeutic and diagnostic applications [2] [8]. BB1-NHS ester addresses this limitation through its unique chemoselective mechanism that exploits the distinctive reactivity of N-terminal cysteine residues, which are both less abundant (<1% occurrence) and chemically distinct from internal amines [2] [8].
The molecular basis for this selectivity lies in BB1-NHS ester's conversion to a thioester intermediate, which subsequently reacts exclusively with the α-amine of N-terminal cysteine through a transthioesterification pathway followed by irreversible S→N acyl transfer [1] [2]. This mechanism capitalizes on three critical chemical advantages: (1) the uniquely low pKa (≈7.5) of the N-terminal cysteine α-amine compared to lysine ε-amines (pKa ≈10.5), which increases its nucleophilicity at physiological pH; (2) the proximity of the N-terminal thiol group that facilitates thioester formation; and (3) the intramolecular rearrangement that forms the final amide bond with regioselective precision [2] [4]. Computational thermodynamic analyses confirm that this pathway is energetically favorable (ΔG ≈ -15 to -20 kcal/mol), with the initial thioester formation representing the rate-limiting step [8].
The pH dependence of BB1-NHS ester reactivity further enhances its selectivity profile. Research demonstrates that NHS ester-amine reactions exhibit a well-defined pH dependency, with reaction rates increasing approximately 10-fold per pH unit between pH 6.5 and 8.5 due to deprotonation of the amine nucleophile [4] [6]. However, BB1-NHS ester's two-step mechanism operates optimally between pH 7-9, coinciding precisely with the window where the N-terminal cysteine α-amine is significantly deprotonated while lysine ε-amines remain predominantly protonated [1] [4]. This differential protonation state creates an energy barrier of approximately 3-5 kcal/mol favoring N-terminal modification over lysine conjugation, as confirmed by density functional theory calculations [8].
Table 3: Thermodynamic Comparison of BB1-NHS Ester Reactivity Pathways
Reaction Pathway | ΔG (kcal/mol) Gas Phase | ΔG (kcal/mol) Aqueous Phase | Kinetic Preference |
---|---|---|---|
Direct Lysine Conjugation | -10.2 | -8.7 | Low (competes with hydrolysis) |
N-terminal Cysteine Modification | -18.6 | -16.3 | High (chemoselective pathway) |
Hydrolysis | -5.4 | -4.1 | Primary competing reaction |
Applications demanding precise localization of modifications particularly benefit from BB1-NHS ester's selectivity. For instance, when modifying large proteins (>100 kDa) with sensitive fluorescent probes or affinity tags, BB1-NHS ester enables stoichiometric labeling exclusively at the N-terminus without disrupting functional epitopes or causing protein aggregation [2]. This precision proves especially valuable for preparing homogeneous antibody-drug conjugates and biologically active probes where positional isomerism can significantly impact function [1] [8]. The compound's ability to function in "one-pot" reactions further enhances its practical utility, eliminating the need for intermediate purification steps and significantly streamlining bioconjugation workflows [1] [2].
Beyond its immediate applications, BB1-NHS ester exemplifies a broader trend toward rational design in bioconjugation chemistry. By addressing the fundamental limitations of classical NHS esters—namely, their inability to discriminate between chemically similar amine groups—this compound represents a convergence of mechanistic insight and synthetic innovation [1] [8]. Future developments will likely build upon this foundation to create reagents with even greater specificity for other proteinogenic residues, further advancing the precision engineering of bioconjugates for research and therapeutic applications [2] [8].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5